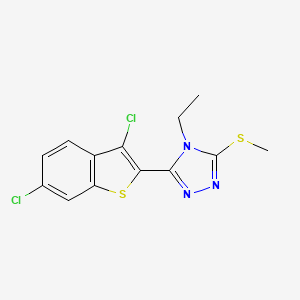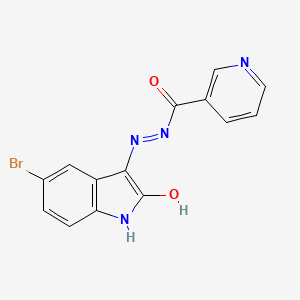
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide, also known as BNH, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BNH belongs to the class of indolyl hydrazides, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide is not fully understood, but it is believed to involve the modulation of various cellular pathways. N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and survival, leading to apoptosis or programmed cell death. It has also been shown to have antibacterial activity by disrupting the bacterial cell membrane and inhibiting the synthesis of essential proteins.
Biochemical and Physiological Effects:
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and scavenge free radicals, which can cause cellular damage. N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has also been shown to have antibacterial activity against various bacterial strains, including drug-resistant strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide in lab experiments is its diverse biological activities, which make it a useful tool for studying various cellular pathways and disease models. Its synthesis method is also reliable and efficient, allowing for the production of large quantities of pure compound. However, one limitation of using N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide is its potential toxicity, which must be carefully monitored in in vitro and in vivo experiments.
Orientations Futures
There are several future directions for the research and development of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide. One direction is to explore its potential as a therapeutic agent in various disease models, including cancer, bacterial infections, and inflammatory diseases. Another direction is to investigate its mechanism of action and identify its molecular targets, which could lead to the development of more effective drugs. Furthermore, the synthesis of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide could be optimized to improve its yield and purity, making it a more cost-effective and scalable method for producing this compound.
Méthodes De Synthèse
The synthesis of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide involves the reaction of 5-bromo-2-oxindole with nicotinic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product, N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide. The synthesis of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been optimized to achieve high yields and purity, making it a reliable and efficient method for producing this compound.
Applications De Recherche Scientifique
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. Its potential as a therapeutic agent has been explored in various preclinical studies, and it has shown promising results in the treatment of cancer, bacterial infections, and inflammatory diseases.
Propriétés
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O2/c15-9-3-4-11-10(6-9)12(14(21)17-11)18-19-13(20)8-2-1-5-16-7-8/h1-7,17,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLIIHPIXDSFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

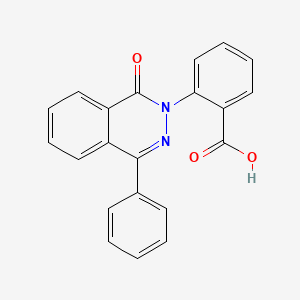
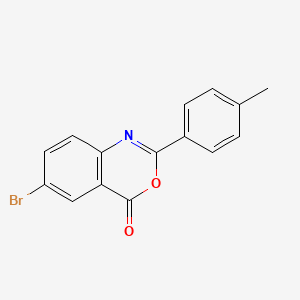
![4-cyano-2-fluoro-N-[5-methoxy-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5520971.png)
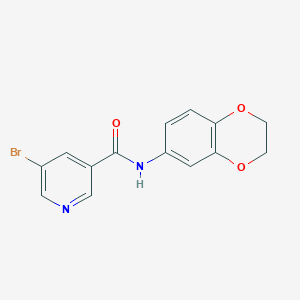
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5520991.png)
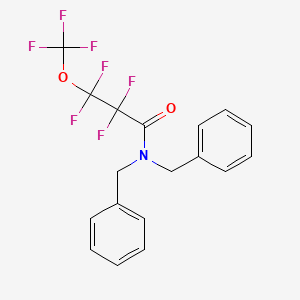
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-bromophenol](/img/structure/B5521003.png)
![6-methoxy-3-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5521006.png)
![4,6-dimethyl-3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5521013.png)
![5-ethyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521020.png)
![(1S*,5R*)-3-[(2'-fluoro-2-biphenylyl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5521029.png)
![N,N-diethyl-4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5521033.png)
